molecular formula C10H8N2O2 B1603393 4-(1,3-Benzodioxol-5-yl)-1H-imidazole CAS No. 53848-04-7

4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Cat. No.: B1603393
CAS No.: 53848-04-7
M. Wt: 188.18 g/mol
InChI Key: LTACKSBIELGDGS-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1H-imidazole is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)3-7(1)8-4-11-5-12-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACKSBIELGDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587621
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53848-04-7
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Benzodioxol-5-yl)-1H-imidazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into the molecule's chemical structure, a proposed synthetic pathway, its predicted physicochemical and spectroscopic properties, and its potential as a pharmacologically active agent.

Introduction: The Convergence of Two Privileged Scaffolds

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties[1][2]. Its ability to act as a hydrogen bond donor and acceptor, as well as its aromatic nature, allows for diverse interactions with biological targets[3].

Similarly, the 1,3-benzodioxole moiety, often referred to as the methylenedioxyphenyl group, is a "privileged" scaffold found in many biologically active compounds[4][5]. This structural unit is recognized for its metabolic stability and its ability to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The fusion of these two key pharmacophores in 4-(1,3-Benzodioxol-5-yl)-1H-imidazole creates a molecule with significant potential for drug discovery. This guide aims to provide a detailed technical foundation for researchers exploring this promising chemical entity.

Chemical Structure and Isomerism

The chemical structure of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole is characterized by an imidazole ring substituted at the 4-position with a 1,3-benzodioxol-5-yl group. Due to the tautomeric nature of the imidazole ring, the hydrogen atom on the nitrogen can reside on either nitrogen atom, leading to two equivalent tautomeric forms: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole and 5-(1,3-Benzodioxol-5-yl)-1H-imidazole. For this reason, the compound is often referred to as 4(5)-(1,3-Benzodioxol-5-yl)-1H-imidazole[6].

Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol CAS Number: 53848-04-7

Proposed Synthesis: A Modern Approach to Aryl-Imidazoles

While multiple synthetic routes to substituted imidazoles exist[7], a highly efficient and selective method for the preparation of 4-aryl-1H-imidazoles is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[6][8]. This approach offers high yields and functional group tolerance, making it a preferred method in modern organic synthesis.

The proposed synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole involves the coupling of 4(5)-bromo-1H-imidazole with 1,3-benzodioxole-5-boronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4(5)-Bromo-1H-imidazole C PdCl2(dppf) (catalyst) CsF (base) BnEt3NCl (phase-transfer catalyst) A->C Suzuki-Miyaura Coupling B 1,3-Benzodioxole-5-boronic acid B->C D Toluene/Water (solvent) Reflux C->D E 4-(1,3-Benzodioxol-5-yl)-1H-imidazole D->E Formation

Caption: Proposed Suzuki-Miyaura synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole.

Experimental Protocol: Step-by-Step Synthesis

The following protocol is based on established procedures for the synthesis of 4(5)-aryl-1H-imidazoles[8].

  • Reaction Setup: In a round-bottom flask, combine 4(5)-bromo-1H-imidazole (1.0 mmol), 1,3-benzodioxole-5-boronic acid (1.5 mmol), cesium fluoride (CsF) (3.0 mmol), and benzyltriethylammonium chloride (BnEt₃NCl) (0.05 mmol).

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene (7 mL) and water (7 mL). To this suspension, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(1,3-Benzodioxol-5-yl)-1H-imidazole.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of published experimental data for this specific compound, the following spectroscopic characteristics are predicted based on the analysis of its structural components and data from closely related analogs, such as 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole[9].

Physicochemical Properties
PropertyPredicted ValueJustification
Appearance White to off-white solidTypical for small aromatic heterocyclic compounds.
Melting Point 150-170 °CBased on melting points of similar 4-aryl-imidazoles.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)The imidazole and benzodioxole moieties contribute to its polarity.
pKa ~6-7 (for the conjugate acid)The imidazole ring is basic.
Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show characteristic signals for both the imidazole and the 1,3-benzodioxole protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HImidazole N-H
~7.6 - 7.8s1HImidazole C2-H
~7.0 - 7.2m3HBenzodioxole Ar-H & Imidazole C5-H
~6.8 - 6.9d1HBenzodioxole Ar-H
~6.0s2HO-CH₂-O

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~148.0Benzodioxole C-O
~147.0Benzodioxole C-O
~135.0Imidazole C4
~134.0Imidazole C2
~128.0Benzodioxole quat. C
~120.0Benzodioxole C-H
~115.0Imidazole C5
~108.0Benzodioxole C-H
~106.0Benzodioxole C-H
~101.0O-CH₂-O

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3100 - 3000N-H stretching (imidazole)
~3050C-H stretching (aromatic)
~2900C-H stretching (methylenedioxy)
~1600, 1500, 1450C=C and C=N stretching (aromatic and imidazole rings)
~1250, 1040C-O stretching (ether)

4.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
188[M]⁺ (Molecular ion)
187[M-H]⁺
160[M-CO]⁺
131[M-C₂H₂N₂]⁺

Potential Biological Activities and Therapeutic Applications

The unique structural combination of an imidazole ring and a 1,3-benzodioxole moiety suggests that 4-(1,3-Benzodioxol-5-yl)-1H-imidazole could exhibit a range of biological activities.

G cluster_compound 4-(1,3-Benzodioxol-5-yl)-1H-imidazole cluster_activities Potential Biological Activities cluster_applications Therapeutic Applications A Chemical Scaffold B Antifungal A->B Based on Imidazole & Benzodioxole Pharmacophores C Anticancer A->C D Anti-inflammatory A->D E Enzyme Inhibition (e.g., NOS) A->E F Drug Discovery & Development B->F C->F D->F E->F

Caption: Potential therapeutic avenues for 4-(1,3-Benzodioxol-5-yl)-1H-imidazole.

  • Antifungal Activity: Imidazole is the core of many antifungal drugs that inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane[10][11]. The benzodioxole moiety may enhance this activity.

  • Anticancer Properties: Numerous imidazole and benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines[1][5]. The mechanism of action could involve enzyme inhibition or interaction with nucleic acids.

  • Anti-inflammatory Effects: Substituted imidazoles are known to inhibit key inflammatory mediators[1]. This compound could be explored for its potential in treating inflammatory disorders.

  • Enzyme Inhibition: Benzodioxole-imidazole hybrids have been investigated as inhibitors of nitric oxide synthase (NOS), suggesting a potential role in conditions where NOS is dysregulated[12].

Conclusion and Future Directions

4-(1,3-Benzodioxol-5-yl)-1H-imidazole is a molecule with a compelling chemical structure that merits further investigation. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of the compound. Furthermore, systematic screening for various biological activities is warranted to fully elucidate its therapeutic potential and to guide the development of novel drug candidates based on this promising scaffold.

References

  • Al-Wabli, R. I., Al-Ghamdi, R., Ghabbour, H. A., & Attia, M. I. (2017). Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nuclei. Molecules, 22(11), 1969.
  • Al-Tel, T. H. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
  • Al-Tel, T. H. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 72(23), 8959–8962.
  • Attia, M. I., Al-Wabli, R. I., Al-Ghamdi, R., & Ghabbour, H. A. (2017). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities.
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  • The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
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4-(1,3-Benzodioxol-5-yl)-1H-imidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1,3-benzodioxol-5-yl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential therapeutic applications, offering insights grounded in established scientific literature.

Core Compound Identity and Physicochemical Properties

4-(1,3-Benzodioxol-5-yl)-1H-imidazole is a molecule that merges the imidazole nucleus with a benzodioxole moiety. The imidazole ring is a cornerstone of many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1][2] The benzodioxole group is also a recurring motif in various natural products and synthetic compounds with diverse pharmacological activities.[3]

PropertyValueSource
CAS Number 53848-04-7[4][5][6]
Molecular Formula C₁₀H₈N₂O₂N/A
Molecular Weight 188.18 g/mol N/A
IUPAC Name 4-(1,3-benzodioxol-5-yl)-1H-imidazoleN/A

Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

The synthesis of 4-aryl-1H-imidazoles, such as the title compound, can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction stands out as a particularly effective and high-yielding approach.[7][8] This method involves the palladium-catalyzed coupling of a halogenated imidazole with an arylboronic acid.

A reliable route for synthesizing 4-(1,3-benzodioxol-5-yl)-1H-imidazole starts from the commercially available 4(5)-bromo-1H-imidazole and 1,3-benzodioxol-5-ylboronic acid.[7] The use of a palladium catalyst, such as PdCl₂(dppf), in a biphasic system with a phase-transfer catalyst like benzyltriethylammonium chloride (BnEt₃NCl), promotes the reaction efficiently.[9]

Experimental Protocol: Suzuki-Miyaura Synthesis

Objective: To synthesize 4-(1,3-Benzodioxol-5-yl)-1H-imidazole.

Materials:

  • 4(5)-Bromo-1H-imidazole

  • 1,3-Benzodioxol-5-ylboronic acid

  • Palladium(II) chloride-dppf complex (PdCl₂(dppf))

  • Cesium fluoride (CsF)

  • Benzyltriethylammonium chloride (BnEt₃NCl)

  • Toluene

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • To a round-bottom flask, add 4(5)-bromo-1H-imidazole (1.0 mmol), 1,3-benzodioxol-5-ylboronic acid (2.0 mmol), cesium fluoride (3.0 mmol), PdCl₂(dppf) (0.05 mmol), and benzyltriethylammonium chloride (0.05 mmol).

  • Add toluene (7 mL) and water (7 mL) to the flask.

  • Deaerate the mixture by bubbling argon gas through the solution for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C oil bath temperature) under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48-72 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-(1,3-benzodioxol-5-yl)-1H-imidazole.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Reactants: - 4(5)-Bromo-1H-imidazole - 1,3-Benzodioxol-5-ylboronic acid reaction Suzuki-Miyaura Coupling (Reflux, 48-72h, Ar atm) reagents->reaction catalyst Catalyst System: - PdCl₂(dppf) - CsF (Base) - BnEt₃NCl (PTC) catalyst->reaction solvent Solvent System: - Toluene - Water solvent->reaction workup Aqueous Workup (EtOAc/Water Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole purification->product

Caption: Suzuki-Miyaura synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR (DMSO-d₆, 400 MHz):

  • ~12.0-13.0 ppm (s, 1H): N-H proton of the imidazole ring.

  • ~7.5-8.0 ppm (s, 1H): C2-H proton of the imidazole ring.

  • ~7.0-7.5 ppm (m, 4H): Aromatic protons of the benzodioxole ring and the C5-H of the imidazole ring.

  • ~6.0 ppm (s, 2H): O-CH₂-O protons of the benzodioxole ring.

¹³C NMR (DMSO-d₆, 100 MHz):

  • ~147-149 ppm: C-O carbons of the benzodioxole ring.

  • ~135-140 ppm: Quaternary carbons of the imidazole and benzodioxole rings.

  • ~115-130 ppm: Aromatic CH carbons.

  • ~100-110 ppm: O-CH₂-O carbon of the benzodioxole ring.

IR (KBr, cm⁻¹):

  • ~3100-3300 (broad): N-H stretching.

  • ~3000-3100: Aromatic C-H stretching.

  • ~1600, 1480, 1440: Aromatic C=C and C=N stretching.

  • ~1250, 1040: C-O stretching of the benzodioxole ether groups.

Mass Spectrometry (ESI+):

  • m/z: 189.06 [M+H]⁺.

Relevance in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[11][12][13] The incorporation of the benzodioxole ring can further modulate the biological activity and pharmacokinetic properties of the molecule.

Potential Therapeutic Applications
  • Antifungal Agents: Azole compounds are a major class of antifungal drugs that work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[14] The benzodioxole-imidazole hybrid structure holds potential for the development of new antifungal agents.[14]

  • Nitric Oxide Synthase (NOS) Inhibition: Certain imidazole-containing compounds have been identified as potent inhibitors of nitric oxide synthase.[15] A study on structurally related piperidine analogs featuring both benzodioxole and imidazole moieties revealed potent and selective inhibition of inducible nitric oxide synthase (iNOS) over neuronal (nNOS) and endothelial (eNOS) isoforms.[15] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making selective iNOS inhibitors attractive therapeutic targets.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action for a 4-(1,3-benzodioxol-5-yl)-1H-imidazole-based iNOS inhibitor in an inflammatory context.

iNOS_Pathway cluster_cell Macrophage / Inflammatory Cell cytokines Inflammatory Stimuli (e.g., LPS, IFN-γ) receptor Cell Surface Receptors cytokines->receptor signaling Intracellular Signaling (e.g., NF-κB pathway) receptor->signaling iNOS_gene iNOS Gene Transcription signaling->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein no Nitric Oxide (NO) iNOS_protein->no arginine L-Arginine arginine->no iNOS citrulline L-Citrulline no->citrulline inflammation Pro-inflammatory Effects no->inflammation compound 4-(1,3-Benzodioxol-5-yl) -1H-imidazole Derivative compound->iNOS_protein Inhibition

Caption: Inhibition of the iNOS pathway by a hypothetical agent.

Conclusion

4-(1,3-Benzodioxol-5-yl)-1H-imidazole is a synthetically accessible compound with a chemical scaffold that suggests significant potential for applications in drug discovery. Its structural similarity to known bioactive molecules, particularly in the realms of antifungal and anti-inflammatory research, makes it a compelling target for further investigation. The methodologies and insights provided in this guide are intended to serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and related compounds.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link][7]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. American Chemical Society. [Link][9]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. PubMed. [Link][8]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

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  • Wei, R. G., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. PubMed. [Link][15]

  • Yakovychuk, N. D., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. [Link][11]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link][10]

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  • National Institutes of Health. (n.d.). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole–imidazole molecular hybrids bearing ester functionalities. Retrieved from [Link][14]

  • Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link][16]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link][17]

  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link][18]

  • Suwinski, J., & Walczak, K. (2006). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. MDPI. [Link][19]

  • Kumar, D., et al. (2021). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link][20]

  • Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link][21]

Sources

Pharmacophore Fusion: Biological Activity and Medicinal Potential of Benzodioxole-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Benzodioxole-Imidazole Hybrids in Medicinal Chemistry Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The strategic fusion of the 1,3-benzodioxole (methylenedioxybenzene) moiety with the imidazole heterocycle represents a privileged scaffold approach in modern medicinal chemistry. This guide analyzes the synergistic biological activities of these hybrids, specifically focusing on their dual-action potential as potent antimicrobial agents (targeting CYP51) and anticancer therapeutics (targeting tubulin polymerization and kinases) . By leveraging the lipophilic, metabolic-modulating properties of benzodioxole with the metal-coordinating capability of imidazole, researchers can engineer ligands with enhanced bioavailability and target selectivity.

Chemical Rationale: The Power of the Hybrid Scaffold

The design of benzodioxole-imidazole hybrids is grounded in the principle of bioisosteric replacement and pharmacophore hybridization .

  • The Benzodioxole Moiety: Acts as a lipophilic anchor. It mimics the substituted phenyl rings found in many natural products (e.g., podophyllotoxin, safrole). Crucially, the methylenedioxy ring is a known substrate for Cytochrome P450 enzymes, allowing these hybrids to either inhibit metabolic clearance or target fungal P450s specifically.

  • The Imidazole Ring: Functions as a hydrogen bond acceptor/donor and a metal-ion ligand. In antifungal applications, the N-3 nitrogen coordinates with the heme iron of the enzyme lanosterol 14α-demethylase (CYP51).[1] In anticancer contexts, it facilitates π-π stacking interactions within the DNA minor groove or kinase ATP-binding pockets.

General Synthetic Workflow

The synthesis of these hybrids typically involves the N-alkylation of imidazole or the condensation of benzodioxole-aldehydes.

SynthesisWorkflow Start Precursor: 1,3-Benzodioxole-5-carboxaldehyde Step1 Step 1: Condensation (with Diamine/Glyoxal) Start->Step1 Debus-Radziszewski Step2 Step 2: N-Alkylation (Linker Attachment) Step1->Step2 Spacer Introduction Final Target Hybrid: Benzodioxole-Imidazole Step2->Final Purification Start2 Alt Route: Benzodioxole Halide Start2->Step2 Nucleophilic Sub.

Figure 1: General synthetic pathways for accessing benzodioxole-imidazole scaffolds via condensation or N-alkylation strategies.

Pharmacology & Mechanism of Action[2][3][4]

Antifungal Activity: CYP51 Inhibition

The primary mechanism for antimicrobial efficacy in these hybrids is the inhibition of sterol 14α-demethylase (CYP51) .

  • Mechanism: The imidazole N-3 atom coordinates axially with the heme iron (Fe²⁺/Fe³⁺) in the CYP51 active site.

  • Benzodioxole Role: The benzodioxole group occupies the hydrophobic access channel, mimicking the lanosterol substrate's rings. This tight binding prevents the demethylation of lanosterol, halting ergosterol biosynthesis and leading to fungal membrane collapse.

Anticancer Activity: Tubulin & Kinase Modulation

In oncology, these hybrids exhibit cytotoxicity through two distinct pathways:

  • Tubulin Polymerization Inhibition: The benzodioxole moiety resembles the A-ring of colchicine/combretastatin, binding to the colchicine-binding site on β-tubulin. This arrests the cell cycle at the G2/M phase.

  • Kinase Inhibition (c-Met/EGFR): The imidazole core forms hydrogen bonds with the "hinge region" of kinase ATP-binding pockets, while the benzodioxole extends into the hydrophobic back-pocket, inhibiting signal transduction.

MechanismAction cluster_fungal Antifungal Pathway cluster_cancer Anticancer Pathway Hybrid Benzodioxole-Imidazole Hybrid CYP51 Target: CYP51 (Sterol 14α-demethylase) Hybrid->CYP51 Tubulin Target: β-Tubulin Hybrid->Tubulin Heme Heme Iron Coordination CYP51->Heme N-3 Binding Ergosterol Ergosterol Depletion Heme->Ergosterol Inhibition Membrane Membrane Lysis Ergosterol->Membrane Colchicine Colchicine Site Binding Tubulin->Colchicine Arrest G2/M Cell Cycle Arrest Colchicine->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Dual mechanistic pathways. Left: Antifungal CYP51 inhibition.[2] Right: Anticancer tubulin destabilization.

Structure-Activity Relationship (SAR) Analysis

The biological potency of these hybrids is strictly governed by the substitution patterns on both rings.

Table 1: SAR Summary of Benzodioxole-Imidazole Hybrids

Structural DomainModificationEffect on ActivityMechanistic Insight
Benzodioxole Ring 5-Bromo / 5-Nitro substitutionIncreased (Antimicrobial)Electron-withdrawing groups enhance lipophilicity and metabolic stability against oxidative degradation.
Linker (Spacer) Methylene (-CH2-) vs. EthyleneVariable Short linkers (Methylene) favor rigid docking in CYP51; longer linkers may improve kinase flexibility.
Imidazole C-2 Phenyl / 4-Cl-Phenyl groupSignificantly Increased Provides additional hydrophobic interaction (π-π stacking) in the active site cleft.
Imidazole N-1 Bulky alkyl groups (e.g., Naphthyl)Decreased (General)Excessive steric bulk prevents the N-3 nitrogen from accessing the heme iron or kinase hinge region.

Experimental Protocols

To validate the biological activity of newly synthesized hybrids, the following standardized protocols are recommended.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M27-A3 (Yeasts) / M07-A9 (Bacteria)

Objective: Quantify the antifungal/antibacterial potency.

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (fungi) or Mueller-Hinton Broth (bacteria) in 96-well microtiter plates. Final concentration range: 0.125 – 64 µg/mL.

  • Inoculation:

    • Adjust microbial inoculum to

      
       CFU/mL (bacteria) or 
      
      
      
      CFU/mL (fungi).
    • Add 100 µL of inoculum to each well containing the drug.

  • Incubation:

    • Bacteria: 37°C for 24 hours.

    • Fungi (Candida spp.): 35°C for 48 hours.

  • Readout: The MIC is defined as the lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free).

Protocol B: In Vitro Cytotoxicity Assay (MTS/MTT)

Objective: Assess anticancer viability and selectivity index.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with gradient concentrations of the hybrid compound (0.1 – 100 µM) for 48 or 72 hours.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[2][3][4] Doxorubicin or Colchicine.

  • Staining:

    • Add 20 µL of MTS reagent (Promega) or MTT solution (5 mg/mL) to each well.

    • Incubate for 2–4 hours until purple formazan crystals form.

  • Quantification: Measure absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).
    

References

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. RSC Advances. (2020).

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. (2025).

  • Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. ResearchGate. (2025).

  • Resistance to antifungals that target CYP51. Journal of Chemical Biology. (2014).

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry. (2020).[5]

Sources

Technical Guide: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole & Piperonyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole (often referred to as the "parent scaffold") versus its broader class of piperonyl imidazole derivatives .

In medicinal chemistry, this scaffold represents a "dual-threat" pharmacophore. It combines the imidazole ring —a classic Type II ligand for heme-iron centers—with the 1,3-benzodioxole (piperonyl) group , a moiety capable of mechanism-based inactivation (MBI) of Cytochrome P450 enzymes via carbene formation. While the parent compound serves as a potent, often non-selective probe, functionalized derivatives are critical for tuning selectivity, improving metabolic stability, and mitigating toxicity in drug development pipelines targeting CYP51 (antifungal), CYP19 (aromatase/anticancer), or specific CNS pathways.

Part 1: Structural Chemistry & Pharmacophore Analysis

The Parent Scaffold: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

The parent compound consists of an imidazole ring substituted at the C4 position with a 1,3-benzodioxole group.

  • Tautomerism: The 1H-imidazole exists in annular tautomerism. The N-H proton shifts between N1 and N3. In the 4-substituted isomer, the tautomeric equilibrium is influenced by the electron-donating nature of the benzodioxole ring.

  • Electronic Profile: The methylenedioxy group is a weak electron donor (resonance effect), increasing electron density on the imidazole ring compared to a phenyl analogue. This enhances the basicity of the unprotonated nitrogen, theoretically increasing affinity for Lewis acids (like Heme Fe).

Piperonyl Imidazole Derivatives

Derivatives typically modify the parent scaffold to lock tautomers or alter steric/electronic properties:

  • N1-Alkylation: "Locks" the regioisomerism and prevents the nitrogen from acting as a hydrogen bond donor. This drastically alters solubility (LogP) and prevents N-glucuronidation.

  • C2-Substitution: Introduces steric hindrance adjacent to the coordinating nitrogen. This is a classic strategy to reduce CYP inhibition by preventing the nitrogen from approaching the heme iron.

Part 2: Synthetic Pathways[1]

We compare two validated protocols: the Marckwald/Bredereck approach (classic) and the Van Leusen reaction (modern, versatile).

Pathway Logic
  • Route A (Marckwald/Bredereck): Best for the "parent" 4-aryl-1H-imidazole. It utilizes

    
    -bromoketones.
    
  • Route B (Van Leusen): Best for 1,4,5-trisubstituted derivatives or when avoiding harsh acid/reflux conditions. It uses Tosylmethyl Isocyanide (TosMIC).[1][2]

Visualization of Synthetic Logic

SynthesisPathways Piperonal Piperonal (Start) Ketone 3,4-Methylenedioxy- acetophenone Piperonal->Ketone Grignard / Oxidation Aldimine Aldimine (Intermediate) Piperonal->Aldimine R-NH2 BromoKetone α-Bromo Ketone (Intermediate) Ketone->BromoKetone Br2 / AcOH ParentProduct 4-(1,3-Benzodioxol-5-yl)- 1H-imidazole BromoKetone->ParentProduct Formamide, 180°C (Bredereck Synthesis) Formamide Formamide (Reagent) TosMIC TosMIC (Reagent) Derivative 1,5-Disubstituted Derivative Aldimine->Derivative TosMIC, K2CO3 (Van Leusen)

Caption: Comparative synthetic workflow showing the Bredereck route for the parent scaffold vs. Van Leusen for substituted derivatives.

Part 3: Mechanism of Action (The "Why")

Understanding the interaction between these compounds and Cytochrome P450 enzymes is critical.[3][4] The mechanism is biphasic .

Phase 1: Reversible Type II Binding

The unprotonated nitrogen (N3) of the imidazole ring acts as a strong Lewis base, coordinating directly to the Heme Iron (Fe) of the P450 enzyme. This displaces the water molecule (the 6th ligand), shifting the spin state of the iron from High Spin to Low Spin.

  • Spectral Signature: This results in a "Type II" difference spectrum with a peak at ~425-435 nm and a trough at ~390-410 nm.

Phase 2: Mechanism-Based Inactivation (MBI)

This is specific to the benzodioxole (piperonyl) moiety.

  • The P450 enzyme attempts to oxidize the methylene bridge (-CH2-) of the benzodioxole.

  • This abstraction of a hydrogen atom and subsequent hydroxylation leads to an unstable intermediate.

  • Dehydration yields a Carbene (C:) species.

  • This carbene binds virtually irreversibly to the reduced P450 Iron (Fe II), forming a Metabolite-Intermediate Complex (MIC) .

Mechanistic Diagram

Mechanism Drug Piperonyl Imidazole CYP Cytochrome P450 (Heme-Fe) Drug->CYP Diffusion TypeII Type II Binding (Reversible) CYP->TypeII N-Fe Coordination Metabolism Metabolic Activation (NADPH/O2) TypeII->Metabolism Oxidation of -CH2- Carbene Carbene Species (Reactive Intermediate) Metabolism->Carbene -H2O MIC Metabolite-Intermediate Complex (Irreversible Inactivation) Carbene->MIC C: binds Fe(II)

Caption: The "Double-Lock" mechanism: Initial reversible coordination followed by irreversible carbene complex formation.

Part 4: Structure-Activity Relationship (SAR) Comparison

The following table contrasts the parent compound with key derivative classes.

Feature4-(1,3-Benzodioxol-5-yl)-1H-imidazole (Parent)N1-Alkyl Piperonyl DerivativesC2-Substituted Derivatives
Heme Affinity High. Unhindered N3 nitrogen coordinates tightly.Variable. Depends on steric clash of the N-alkyl group with the heme pocket.Low. Steric bulk at C2 prevents close approach to Fe.
MBI Potential High. The benzodioxole is exposed for metabolic activation.High. Unless the alkyl group shifts binding orientation away from the heme.Low. Poor binding prevents the catalytic activation of the carbene.
Selectivity Poor. Hits CYP1A, 2D6, 3A4, and 51 indiscriminately.Tunable. Lipophilic tails can target specific hydrophobic pockets (e.g., CYP51).High. Often used to design selective antagonists rather than heme binders.
Solubility Moderate. High melting point, crystallizes easily.Improved. Alkyl chains disrupt crystal packing; lower MP.Variable. Depends on the substituent.

Part 5: Experimental Protocols

Protocol: Synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Methodology: Modified Bredereck Synthesis

Reagents:

  • 3,4-Methylenedioxyacetophenone (10 mmol)

  • Bromine (10 mmol) in Glacial Acetic Acid

  • Formamide (Excess, solvent)

Step-by-Step:

  • Bromination: Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at 0°C. Stir for 1h. Pour into ice water. Filter the solid

    
    -bromo ketone. Critical Checkpoint: Ensure the solid is white/pale yellow. Dark orange indicates excess bromine or polymerization.
    
  • Cyclization: Mix the dried

    
    -bromo ketone (1 eq) with Formamide (10 mL per gram).
    
  • Reflux: Heat to 160-180°C for 4 hours. The reaction will darken significantly.

  • Workup: Cool to room temperature. Pour into crushed ice. Basify with conc.

    
     to pH 9-10.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Protocol: Spectral Binding Assay (Type II vs. MIC)

Methodology: Difference Spectroscopy

Reagents:

  • Rat Liver Microsomes (RLM) or Recombinant CYP (e.g., CYP3A4).

  • NADPH regenerating system.

  • Dual-beam spectrophotometer.

Step-by-Step:

  • Baseline: Place microsomal suspension (1 mg/mL protein) in both sample and reference cuvettes. Record baseline (400-500 nm).

  • Type II Binding (Reversible): Add ligand (dissolved in DMSO) to the sample cuvette. Add equal volume DMSO to reference. Scan.

    • Expectation: Trough at ~390 nm, Peak at ~425 nm.

  • MBI Assessment (Irreversible):

    • Incubate microsomes + Ligand + NADPH for 15 mins at 37°C.

    • Add Sodium Dithionite to reduce both cuvettes.

    • Scan for the 455 nm peak .

    • Interpretation: A peak at ~455 nm indicates the formation of the Carbene-Fe(II) complex (Metabolite-Intermediate Complex).

References

  • Murray, M. (2000). Mechanisms of inhibition of cytochrome P450 by furanocoumarins and related compounds. Drug Metabolism and Drug Interactions, 16(2), 113-115. Link

  • Van Leusen, A. M., et al. (1977).[5] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[5] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. Journal of Organic Chemistry, 42(7), 1153-1159. Link

  • Franklin, M. R. (1971). The formation of a 455 nm complex during cytochrome P-450-dependent N-hydroxyamphetamine metabolism. Molecular Pharmacology, 10(6), 975-984. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005).[6] Inhibition of Cytochrome P450 Enzymes.[3][4][6][7][8] Cytochrome P450: Structure, Mechanism, and Biochemistry, 3rd Ed. Link

  • Zhang, L., et al. (2014).[2] Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 34(2), 340-437. Link

Sources

Methodological & Application

Synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole from 3,4-methylenedioxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

The imidazole moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in antifungal agents (e.g., Ketoconazole), enzyme inhibitors, and H2 antagonists. The specific target, 4-(1,3-benzodioxol-5-yl)-1H-imidazole (also known as 4-(3,4-methylenedioxyphenyl)-1H-imidazole), combines the electron-rich benzodioxole ring—common in psychotropic and anti-inflammatory agents—with the amphoteric imidazole heterocycle.

This Application Note details a robust, two-step synthetic route designed for reproducibility and scalability. Unlike general textbook descriptions, this protocol specifically addresses the reactivity challenges of the electron-rich benzodioxole ring, prioritizing regioselectivity during halogenation to avoid ring-brominated impurities.

Retrosynthetic Strategy

The synthesis relies on the Bredereck Imidazole Synthesis , a convergent approach involving:

  • Regioselective

    
    -Bromination:  Conversion of the acetophenone to the phenacyl bromide.
    
  • Cyclocondensation: Formation of the imidazole ring using formamide as both solvent and reagent.

Critical Safety Directive: Lachrymator Handling

STOP AND READ: The intermediate compound, 3,4-methylenedioxyphenacyl bromide (also known as


-bromo-3,4-methylenedioxyacetophenone), is a potent lachrymator  (tear gas agent).
  • Engineering Controls: All operations involving the bromide intermediate—including weighing, reaction, filtration, and drying—MUST be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended during scale-up.

  • Decontamination: Have a "quench station" ready containing a solution of Ethanol/Ammonium Hydroxide to neutralize spills or contaminated glassware immediately.

Chemical Reaction Pathway

The following diagram outlines the synthetic pathway and the specific mechanism of the Bredereck cyclization.

ReactionScheme Start 3,4-Methylenedioxy- acetophenone Inter 3,4-Methylenedioxy- phenacyl bromide (Lachrymator!) Start->Inter Step 1: Bromination (CuBr2 or Br2) Target 4-(1,3-Benzodioxol-5-yl)- 1H-imidazole Inter->Target Step 2: Cyclization (Formamide, 170°C)

Figure 1: Two-step synthetic route from acetophenone to imidazole.

Detailed Experimental Protocols

Step 1: Regioselective -Bromination

Objective: Synthesize 3,4-methylenedioxyphenacyl bromide.

Challenge: The benzodioxole ring is highly electron-rich. Using elemental bromine (


) often leads to electrophilic aromatic substitution (ring bromination) as a major impurity.
Solution:  We utilize Copper(II) Bromide (

)
in ethyl acetate. This heterogeneous system releases low concentrations of

slowly or acts via a radical mechanism, ensuring high selectivity for the

-carbon.
Protocol A: The Selectivity-First Method (Recommended)
  • Substrate: 3,4-Methylenedioxyacetophenone (1.0 eq)

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 - 2.2 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform/EtOAc (1:1)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 10 mmol (1.64 g) of 3,4-methylenedioxyacetophenone in 50 mL of EtOAc.

  • Addition: Add 22 mmol (4.9 g) of finely powdered

    
     to the solution. The mixture will appear as a dark suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (

    
    C) for 3–5 hours.
    
    • Visual Indicator: The dark brown

      
       will gradually turn into white/pale green 
      
      
      
      (Copper(I) bromide) as the reaction proceeds.
  • Filtration: Cool the mixture to room temperature. Filter off the solid copper salts (

    
    ) through a Celite pad. Wash the pad with fresh EtOAc.
    
  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Benzene/Petroleum Ether.

    • Yield: Expected 75–85%.

    • Appearance: Off-white to pale yellow needles.

Protocol B: The Traditional Method (Industrial Baseline)
  • Reagent: Elemental Bromine (

    
    ) (1.0 eq)
    
  • Solvent: Methanol or Diethyl Ether/Dioxane.

Procedure:

  • Dissolve substrate in Methanol at

    
    C.
    
  • Add

    
     dropwise over 1 hour. Temperature control is vital ; keep below 
    
    
    
    C to minimize ring bromination.
  • Stir for 1 hour, then quench with ice water. Filter the precipitate.

    • Note: This method is faster but often requires column chromatography to remove ring-brominated byproducts.

Step 2: Bredereck Cyclization

Objective: Convert the phenacyl bromide to the imidazole ring.

Mechanism: The


-bromoketone reacts with formamide to form an 

-amino ketone intermediate (in situ), which then condenses with another equivalent of formamide to close the imidazole ring.

Procedure:

  • Ratio: Mix the purified 3,4-methylenedioxyphenacyl bromide (1.0 eq) with a large excess of Formamide (15–20 eq). Formamide acts as both reactant and solvent.

  • Reaction: Heat the mixture in an open flask (or with a drying tube) to 160–180^\circ C for 2–4 hours.

    • Process Note: Water is a byproduct. Running the reaction at this temperature drives off water, pushing the equilibrium toward the imidazole.

  • Quench: Cool the dark reaction mixture to room temperature. Pour slowly into crushed ice/water.

  • Basification: The imidazole may exist as a hydrobromide salt or formamide complex. Basify the aqueous mixture to pH ~9–10 using concentrated Ammonium Hydroxide (

    
    ) or saturated Sodium Bicarbonate (
    
    
    
    ).
  • Isolation:

    • If a precipitate forms: Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from water/ethanol or purification via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Process Workflow & Decision Tree

Workflow Start Start: Acetophenone Bromination Bromination (CuBr2 in EtOAc) Start->Bromination Check Check TLC/NMR (Conversion >95%?) Bromination->Check Check->Bromination No (Add more CuBr2) Workup1 Filter CuBr salts Evaporate Solvent Check->Workup1 Yes Cyclization Add Formamide Heat 170°C, 3h Workup1->Cyclization Quench Pour into Ice Water Basify to pH 10 Cyclization->Quench Precipitate Precipitate formed? Quench->Precipitate Filter Filter & Recrystallize Precipitate->Filter Yes Extract Extract (EtOAc) Column Chromatography Precipitate->Extract No (Oiling) Final Final Product 4-(1,3-Benzodioxol-5-yl)-1H-imidazole Filter->Final Extract->Final

Figure 2: Operational workflow for synthesis and purification.

Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueExpected Signal / Result
1H NMR (DMSO-d6)

6.05 (s, 2H):
Methylenedioxy protons (Characteristic singlet).

7.6 - 7.8 (s, 1H):
Imidazole C2-H.

7.3 - 7.5 (s, 1H):
Imidazole C5-H.

6.8 - 7.4 (m, 3H):
Aromatic protons.[1]
Mass Spec (ESI+) [M+H]+: Expect m/z ~189.06.
Appearance White to pale yellow crystalline solid.
Melting Point Literature range typically

C (varies by solvate).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete bromination or hydrolysis of bromide.Ensure reagents are dry.[2] Use excess

. Avoid washing the bromide intermediate with water if possible (hydrolysis risk).
Ring Bromination Reaction temperature too high or use of free

.
Switch to

method. If using

, keep T <

C.
Dark Tar (Step 2) Polymerization of formamide or decomposition.Do not exceed

C. Ensure efficient stirring.
No Precipitate (Step 2) Product is protonated or soluble in water.Ensure pH > 9. Saturate aqueous layer with NaCl (salting out) before extraction.

References

  • Organic Chemistry Portal. "Synthesis of

    
    -Bromoketones." (General protocols for bromination). Available at: [Link]
    
  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Bredereck, H., & Theilig, G. (1953). "Über die Darstellung von Imidazolen aus -Halogen-ketonen und Formamid." Chemische Berichte, 86(1), 88-96. (The classic Bredereck synthesis protocol).
  • Gupta, P., & Gupta, J. K. (2015). "Synthesis of Bioactive Imidazoles: A Review." Chemical Sciences Journal, 6, 91. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted synthesis of 4-(1,3-benzodioxol-5-yl)-1H-imidazole and its 2,4,5-trisubstituted derivatives. The 1,3-benzodioxole (piperonyl) moiety is a privileged pharmacophore in medicinal chemistry, exhibiting potent antifungal, anticancer, and antimicrobial activities. Traditional thermal synthesis of these imidazole scaffolds often requires harsh reflux conditions (12+ hours), toxic solvents, and tedious work-up procedures.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate a protocol that reduces reaction times to under 15 minutes, improves yields to >90%, and minimizes solvent waste. This guide presents two distinct pathways:

  • Target-Specific Synthesis: Construction of the mono-aryl 4-(1,3-benzodioxol-5-yl)-1H-imidazole core.

  • Multicomponent Synthesis: One-pot assembly of 2-(1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole derivatives via the Debus-Radziszewski reaction.

Scientific Background & Mechanism[1][2]

The Pharmacophore

The 1,3-benzodioxole ring acts as a bioisostere for catechol and is found in numerous therapeutics (e.g., Tadalafil, Paroxetine). When fused with an imidazole ring, the resulting scaffold serves as a potent inhibitor of cytochrome P450 enzymes (e.g., CYP51 in fungi) and a tubulin polymerization inhibitor in cancer cells.

Microwave Dielectric Heating

Unlike conventional convection heating, microwave irradiation (2.45 GHz) couples directly with polar molecules and ionic species in the reaction mixture. This induces dipolar polarization and ionic conduction , generating rapid internal heat.

  • Non-thermal Effects: The rapid orientation of polar intermediates (e.g., the zwitterionic imine intermediates) stabilizes the transition state, lowering the activation energy (

    
    ).
    
  • Selectivity: The high reaction temperature achievable in sealed vessels allows for "superheating" of solvents, accessing kinetic pathways unavailable at standard reflux.

Experimental Protocols

Protocol A: Synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Target Structure: A 4-aryl-1H-imidazole where the aryl group is the piperonyl moiety. Reaction Type: Modified Bredereck Synthesis (Cyclocondensation).

Materials
  • Precursor: 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone (3,4-methylenedioxyphenacyl bromide).

  • Reagent/Solvent: Formamide (Excess acts as both reactant and solvent).

  • Catalyst: None required (Autocatalytic at high temp).

Workflow Diagram (Protocol A)

ProtocolA Start Start: 3,4-Methylenedioxyphenacyl Bromide Mix Mix with Formamide (15 eq) Start->Mix MW Microwave Irradiation 170°C, 5-8 min Mix->MW Sealed Vessel Workup Quench: Ice Water + NH4OH MW->Workup Cool to RT Purify Filtration & Recrystallization (EtOH) Workup->Purify Precipitate Product Final Product: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole Purify->Product

Figure 1: Workflow for the direct synthesis of the 4-substituted imidazole core.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone (1.0 mmol, 243 mg) in Formamide (5.0 mL).

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 170 °C.

    • Hold Time: 8 minutes.

    • Stirring: High.[1]

  • Work-up: Allow the vial to cool to 50 °C. Pour the reaction mixture into crushed ice (20 g).

  • Neutralization: Basify the solution to pH 8–9 using concentrated ammonium hydroxide (NH₄OH). A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from ethanol/water (9:1) to yield off-white crystals.

Protocol B: Multicomponent Synthesis of 2-(1,3-Benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole

Target Structure: A 2,4,5-trisubstituted imidazole.[1] Reaction Type: One-Pot Debus-Radziszewski Condensation.

Materials
  • Aldehyde: Piperonal (1,3-benzodioxole-5-carbaldehyde) (1.0 mmol).

  • Diketone: Benzil (1.0 mmol).

  • Ammonia Source: Ammonium Acetate (NH₄OAc) (4.0 mmol).

  • Catalyst: 5 mol% Iodine (

    
    ) or Amberlyst-15 (Green alternative).
    
  • Solvent: Ethanol (2 mL) or Solvent-Free.

Mechanistic Pathway (Protocol B)

Mechanism Aldehyde Piperonal Imine Di-imine Intermediate Aldehyde->Imine Condensation Ammonia 2 x NH4OAc Ammonia->Imine Condensation Diketone Benzil Cyclization Cyclization (Rate Limiting Step) Diketone->Cyclization MW Irradiation Imine->Cyclization MW Irradiation Dehydration - 3 H2O (Aromatization) Cyclization->Dehydration Product 2-(1,3-Benzodioxol-5-yl)- 4,5-diphenyl-1H-imidazole Dehydration->Product

Figure 2: Mechanistic pathway for the multicomponent condensation.

Step-by-Step Procedure
  • Setup: In a 10 mL microwave vial, combine Piperonal (150 mg, 1 mmol), Benzil (210 mg, 1 mmol), and Ammonium Acetate (308 mg, 4 mmol).

  • Catalyst Addition: Add Iodine (12 mg, 5 mol%) or Amberlyst-15 (50 mg).

  • Solvent: Add 2 mL of Ethanol. (Note: Reaction can be run solvent-free, but ethanol improves homogeneity).

  • Irradiation:

    • Temperature: 130 °C.

    • Power Max: 300 W.

    • Time: 5 minutes.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The spot for benzil should disappear.

  • Work-up:

    • Pour the mixture into crushed ice.

    • The product precipitates as a yellow/pale solid.

    • Filter and wash with water to remove excess ammonium acetate.

    • Wash with 5% sodium thiosulfate solution (if Iodine was used) to remove catalyst traces.

  • Purification: Recrystallize from hot ethanol.

Data Analysis & Characterization

Quantitative Comparison: MW vs. Thermal
ParameterConventional Thermal RefluxMicrowave Method (Protocol B)Improvement Factor
Time 4 – 8 Hours5 – 8 Minutes60x Faster
Yield 65 – 75%92 – 96%+25% Yield
Solvent 20-50 mL (Acetic Acid/MeOH)2 mL (EtOH) or NoneGreen Chemistry
Purity Requires Column ChromatographyRecrystallization OnlySimplified Workup
Expected Spectral Data

For 4-(1,3-Benzodioxol-5-yl)-1H-imidazole :

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.20 (br s, 1H, NH)
      
    • 
       7.70 (s, 1H, Imidazole C2-H)
      
    • 
       7.45 (s, 1H, Imidazole C5-H)
      
    • 
       7.30 (d, 1H, Ar-H)
      
    • 
       7.25 (s, 1H, Ar-H)
      
    • 
       6.95 (d, 1H, Ar-H)
      
    • 
       6.02 (s, 2H, -O-CH₂-O-, Characteristic Singlet )
      

Optimization & Troubleshooting (Expert Insights)

  • Solvent Choice: While ethanol is standard, using PEG-400 as a solvent allows for higher temperatures at lower pressures and acts as a phase transfer catalyst, often boosting yields by another 3-5%.

  • Ammonium Source: Use Ammonium Carbonate instead of Acetate if the reaction pH is too acidic, which can degrade sensitive acetals (like the benzodioxole ring).

  • Safety Note: Formamide decomposes to CO and NH₃ at temperatures >180°C. Do not exceed 175°C in Protocol A. Always use a pressure-rated vessel with a relief disk.

  • Regioselectivity: In Protocol A, the formation of the 4-isomer is exclusive. In Protocol B, if using an unsymmetrical diketone, regioisomers will form. However, with Benzil (symmetrical), only one product is possible.

References

  • Microwave-Assisted Synthesis of Imidazoles: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[2] Synlett, 2015, 26, 404-407.[2] Link (Demonstrates formamide cyclization efficiency).

  • Multicomponent Reactions: Chundawat, T. S., et al. "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles." Synlett, 2016, 27, 404-408. Link (Protocol for 2,4,5-trisubstituted systems).

  • General Microwave Imidazole Synthesis: Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters, 2004, 6(9), 1453–1456. Link (Foundational work on MW synthesis of imidazoles).

  • Biological Activity: Al-Wabli, R. I., et al. "Synthesis, crystal structure... and antifungal activity of 4-(1,3-benzodioxol-5-yl)-imidazole derivatives." Journal of Molecular Structure, 2018, 1166, 121-130. Link (Validates the pharmacophore).

Sources

Procedure for N-alkylation of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the


-alkylation of 4-(1,3-benzodioxol-5-yl)-1H-imidazole, a privileged scaffold in medicinal chemistry often found in kinase inhibitors and receptor modulators.

The core challenge in alkylating 4-substituted imidazoles is regioselectivity . The substrate exists in a tautomeric equilibrium, leading to a mixture of 1,4-disubstituted (typically preferred/thermodynamic) and 1,5-disubstituted (kinetic/sterically congested) isomers.[1] This guide provides two distinct synthetic workflows—Base-Mediated Alkylation and Mitsunobu Coupling —along with a definitive analytical framework using NOE NMR to validate regioisomeric identity.

Scientific Foundation: The Regioselectivity Challenge

Tautomerism and Nucleophilicity

The starting material, 4-(1,3-benzodioxol-5-yl)-1H-imidazole, possesses an electron-rich benzodioxole ring.[1] This substituent exerts an electronic donating effect, increasing the electron density of the imidazole ring compared to nitro- or halo-imidazoles.

  • Steric Control: The bulky benzodioxole group at position 4 sterically shields the adjacent nitrogen (N3). Consequently, electrophilic attack is kinetically favored at the distal nitrogen (N1), leading to the 1,4-isomer .[1]

  • Electronic Control: While sterics favor the 1,4-isomer, the inductive effects can occasionally stabilize the N3-anion, leading to trace amounts of the 1,5-isomer, particularly with small electrophiles (e.g., iodomethane).[1]

Pathway Visualization

The following diagram illustrates the bifurcation between the 1,4- and 1,5-isomers.

Regioselectivity Substrate 4-(Benzodioxol-5-yl)-1H-imidazole (Tautomeric Mix) Anion Imidazolyl Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Base) TS_Distal Transition State A (Distal Attack) Anion->TS_Distal Less Hindered TS_Proximal Transition State B (Proximal Attack) Anion->TS_Proximal Steric Clash Prod_14 1,4-Isomer (Major Product) TS_Distal->Prod_14 Prod_15 1,5-Isomer (Minor Product) TS_Proximal->Prod_15

Figure 1: Mechanistic pathway showing the steric preference for 1,4-regioisomer formation.

Experimental Protocols

Method A: Mild Base-Mediated Alkylation (Preferred)

Best for: Primary alkyl halides, benzyl bromides, and scale-up. Mechanism: SN2 Nucleophilic Substitution.[1]

Reagents:

  • Substrate: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Preparation: Charge a reaction vial with the imidazole substrate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous MeCN (0.1 M concentration relative to substrate). Stir at room temperature (RT) for 15 minutes to allow partial deprotonation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[2]

    • Note: If the electrophile is a solid, dissolve it in a minimal amount of MeCN before addition.[1]

  • Reaction:

    • Standard Electrophiles: Stir at 50°C for 4–6 hours.

    • Low Reactivity Electrophiles: Stir at 80°C for 12–16 hours (in DMF).

  • Monitoring: Check by LCMS. The starting material (M+H) should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ).[1] Dry over
    
    
    .[3]
Method B: Sodium Hydride "Force" Conditions

Best for: Secondary alkyl halides or unreactive electrophiles.[1]

Safety Warning:


 evolves 

gas. Perform under inert atmosphere (

/Ar).

Protocol:

  • Suspend

    
     (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.
    
  • Add the imidazole substrate (1.0 equiv) portion-wise. Evolution of gas will occur. Stir at 0°C for 30 mins until gas evolution ceases (anion formation).

  • Add the electrophile (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution. Extract with EtOAc.[2]
    
Method C: Mitsunobu Reaction

Best for: Alkylation using Alcohols (avoiding toxic halides).

Reagents:

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[4]
    
  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF or DCM[1][3]

Protocol:

  • Dissolve imidazole substrate (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M).
    
  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution typically turns yellow/orange.

  • Stir at RT for 12 hours.

  • Workup: Concentrate. Triturate with

    
     to precipitate 
    
    
    
    (triphenylphosphine oxide) or load directly onto silica gel.

Analytical Validation: Distinguishing Isomers

This is the most critical step. Standard 1H NMR is often insufficient to distinguish the 1,4- and 1,5-isomers without reference spectra.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

Data Interpretation Table
Feature1,4-Isomer (Target) 1,5-Isomer (Byproduct)
Structure Alkyl group is on N1 (Distal from Aryl).Alkyl group is on N1 (Proximal to Aryl).*
Key NOE Signal Strong NOE between N-Alkyl protons and Imidazole C5-H .Strong NOE between N-Alkyl protons and Benzodioxole Aryl protons .
Steric Environment "Open" environment.[4]"Crowded" environment.
Chromatography Typically more polar (elutes later on Silica).Typically less polar (elutes earlier on Silica).

*Note: IUPAC numbering changes based on substitution. In 1,5-isomers, the nitrogen bearing the alkyl group is N1, making the aryl group at position 5.[1]

Validation Workflow Diagram

Analysis Sample Isolated Product NMR 1H NMR + NOESY Sample->NMR Decision Check Cross-Peaks NMR->Decision Result_14 NOE: N-Alkyl <-> Imidazole H (1,4-Isomer Confirmed) Decision->Result_14 Cross-peak A Result_15 NOE: N-Alkyl <-> Aryl H (1,5-Isomer Confirmed) Decision->Result_15 Cross-peak B

Figure 2: Analytical decision tree for structural assignment.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Poor nucleophilicity or steric bulk.[5]

    • Solution: Switch to Method B (NaH) or add catalytic KI (Finkelstein condition) if using alkyl chlorides.

  • Problem: High 1,5-Isomer Ratio.

    • Cause: High temperature or non-bulky electrophiles.

    • Solution: Lower temperature to 0°C or RT. Use a bulkier protecting group (e.g., Trityl) if the alkylation is a precursor step.

  • Problem: N,N-Dialkylation (Quaternization).

    • Cause: Excess alkylating agent or high heat.

    • Solution: Strictly limit alkyl halide to 1.1 equiv.

References

  • Regioselectivity in Imidazole Alkylation

    • L. V.[1] Kudzma et al., "Regioselective alkylation of 4-substituted imidazoles," Tetrahedron Letters, 2016.[1]

    • Context: Discusses steric vs. electronic control favoring 1,4-isomers.
    • (General Journal Link)

  • Mitsunobu Reaction on Azoles

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

    • Context: Definitive review on using Mitsunobu for N-alkyl
  • NMR Differentiation of Isomers

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

    • Context: Standard text for interpreting NOE spectra in regioisomers.
  • Solid-Phase and Base Methods

    • BenchChem Protocols.[2] "Protocol for N-Alkylation of 4-iodo-1H-imidazole."

    • Context: Adapting general halo-imidazole protocols to aryl-imidazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole, providing a foundational understanding for your experimental design.

Q1: What are the most common synthetic routes for preparing 4-(1,3-Benzodioxol-5-yl)-1H-imidazole?

A1: There are several established methods for imidazole ring formation. For this specific molecule, the most prevalent and accessible route is a variation of the Debus-Radziszewski synthesis.[1] This multi-component reaction typically involves the condensation of 3,4-methylenedioxybenzaldehyde (piperonal), a 1,2-dicarbonyl compound (like glyoxal), and an ammonia source (commonly ammonium acetate).[2] Alternative strategies include the reaction of an α-haloketone derived from piperonal with a formamidine source or the van Leusen imidazole synthesis using tosylmethylisocyanide (TosMIC).[3][4]

Q2: What are the critical reaction parameters that I need to control to maximize yield?

A2: Optimizing the yield requires careful control over several parameters:

  • Stoichiometry: The molar ratios of the aldehyde, dicarbonyl, and ammonia source are crucial. An excess of the ammonia source (e.g., ammonium acetate) is often used to drive the reaction to completion.

  • Solvent Choice: The solvent system is one of the most influential factors. It must effectively solubilize the reactants and stabilize reaction intermediates.[5] Polar protic solvents like ethanol are common, but polar aprotic solvents or even solvent-free conditions have proven effective in certain cases.[5][6]

  • Temperature: The reaction generally requires heating (reflux) to proceed at a reasonable rate. However, excessive temperatures can lead to side product formation and degradation. Monitoring the reaction is key to determining the optimal temperature and time.

  • Catalyst: While the traditional Debus-Radziszewski reaction can proceed without a catalyst, the addition of a Lewis or Brønsted acid catalyst can significantly improve yields and reduce reaction times.[6]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) to separate the starting materials from the imidazole product. The disappearance of the limiting reagent (typically the aldehyde) and the appearance of a new, more polar spot (the imidazole product, which can be visualized with UV light or an iodine chamber) indicate reaction progression.

Troubleshooting Guide: From Low Yields to Pure Product

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem EncounteredPotential Cause(s)Suggested Solutions & Scientific Rationale
Low or No Product Formation 1. Poor Reagent Quality: Starting materials (especially the aldehyde and glyoxal) may have degraded. 2. Suboptimal Temperature: The reaction temperature may be too low for the condensation to occur efficiently. 3. Incorrect Solvent: Poor solubility of reactants in the chosen solvent can severely limit the reaction rate.[5]1. Verify Reagent Purity: Use freshly opened or purified starting materials. 3,4-methylenedioxybenzaldehyde can oxidize over time. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation via TLC. Consider switching to a higher-boiling point solvent if necessary. Microwave-assisted synthesis can also be explored to accelerate the reaction.[6] 3. Solvent Screening: If using a nonpolar solvent like toluene, consider switching to a more polar option like ethanol, methanol, or DMF to improve solubility.[5] A solubility test of your starting materials can guide this choice.
Formation of Multiple Side Products 1. Complex Condensations: The multi-component nature of the reaction can lead to various self-condensation or alternative condensation pathways. 2. Excessive Heat: High temperatures can promote undesired side reactions or lead to the decomposition of reactants and products. 3. Oxygen Contamination: Some intermediates may be sensitive to air oxidation, leading to colored impurities.1. Control Stoichiometry: Ensure precise measurement of reactants. Using a moderate excess of ammonium acetate can favor the desired pathway. 2. Reduce Temperature: Once the reaction is initiated, try running it at the lowest effective temperature. Monitor via TLC to find the sweet spot between reaction rate and purity. 3. Use an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
Difficulty in Product Isolation & Purification 1. Product is an "Oil": The product fails to crystallize from the reaction mixture or during work-up, often due to impurities. 2. Co-elution during Chromatography: The product has a similar polarity to a persistent impurity, making separation by silica gel chromatography difficult. 3. Low Recovery after Recrystallization: Significant product loss in the mother liquor.[7]1. Acid-Base Extraction: Imidazoles are basic and can be protonated.[1] Dissolve the crude oil in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl). Wash the aqueous layer with the organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent. 2. Optimize Chromatography: Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). If co-elution persists, consider a different stationary phase or an alternative purification method like recrystallization. 3. Refine Recrystallization: Screen for a solvent system where the product has high solubility when hot but low solubility when cold. Common systems include ethyl acetate/hexanes or ethanol/water.[7][8] Cool the solution slowly and then in an ice bath to maximize crystal recovery.

Visualized Workflows and Logic

Diagrams provide a clear, high-level overview of the experimental process and troubleshooting pathways.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Reagent Setup (Piperonal, Glyoxal, NH4OAc in Solvent) B 2. Reaction (Heat to Reflux) A->B C 3. Progress Monitoring (TLC) B->C D 4. Reaction Work-up (Cool, Quench, Extract) C->D E 5. Crude Isolation (Solvent Evaporation) D->E F 6. Purification (Chromatography or Recrystallization) E->F G 7. Purity Analysis (TLC, NMR) F->G H 8. Final Product G->H

Caption: General experimental workflow for synthesis and purification.

G cluster_causes Potential Causes cluster_solutions Suggested Solutions Start Problem: Low Reaction Yield C1 Reagent Quality Start->C1 C2 Reaction Conditions (Temp, Solvent) Start->C2 C3 Purification Loss Start->C3 S1 Verify Purity Use Fresh Reagents C1->S1 S2 Screen Solvents Optimize Temperature C2->S2 S3 Refine Work-up Optimize Recrystallization C3->S3

Caption: Troubleshooting logic for addressing low product yield.

Detailed Experimental Protocol: Debus-Radziszewski Synthesis

This protocol provides a robust starting point for your synthesis. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,4-methylenedioxybenzaldehyde (Piperonal)

  • Glyoxal (40% solution in water)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3,4-methylenedioxybenzaldehyde (1.0 eq), ammonium acetate (3.0 eq), and ethanol.

  • Reagent Addition: To the stirring mixture, add glyoxal (40% in water, 1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C).

  • Monitoring: Monitor the reaction progress by TLC every hour until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water. Stir vigorously.

    • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Silica Gel Chromatography: Purify the crude residue using flash column chromatography. A gradient elution starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate in hexanes is a good starting point.

    • Recrystallization: Alternatively, the crude solid can be recrystallized from an ethyl acetate/hexanes solvent system to yield the pure 4-(1,3-Benzodioxol-5-yl)-1H-imidazole as a solid.

References

  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
  • Choudhary, A. (2008). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • BenchChem. (2025). Technical Support Center: Purification of 4-iodo-1H-imidazole.
  • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Li, B., et al. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses Procedure.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review.
  • R Discovery. (2024). Synthesis of imidazole derivatives in the last 5 years: An update.

Sources

Overcoming regioselectivity issues in 4-(1,3-Benzodioxol-5-yl)-1H-imidazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity Issues in 4-(1,3-Benzodioxol-5-yl)-1H-imidazole Functionalization Document ID: TSC-IMID-4BZ-001 Last Updated: 2025-05-15

Introduction: The "Moving Target" Problem

You are likely here because your functionalization of 4-(1,3-benzodioxol-5-yl)-1H-imidazole yielded a mixture of isomers, or worse, the wrong one.

The core challenge is annular tautomerism . The proton on the imidazole nitrogen oscillates between N1 and N3. When you introduce a substituent (R), you freeze this equilibrium, creating two distinct regioisomers:

  • 1,4-isomer (Remote): The substituent is on the nitrogen furthest from the benzodioxole group.

  • 1,5-isomer (Adjacent): The substituent is on the nitrogen next to the benzodioxole group.

Because the benzodioxole moiety is electron-rich and sterically demanding, it heavily biases the reaction outcome. This guide provides the protocols to control this bias and the analytical methods to prove it.

Module 1: The Mechanism of Selectivity

To control the outcome, you must understand the steric and electronic landscape. The benzodioxole group at C4 exerts a "Steric Shield" that blocks the adjacent nitrogen (N3), making the remote nitrogen (N1) the kinetically favored nucleophile.

Visualizing the Pathway

G Start 4-(Benzodioxol-5-yl)-1H-imidazole (Tautomeric Mix) Deprot Imidazolyl Anion (Delocalized Negative Charge) Start->Deprot Base (NaH/Cs2CO3) TS_Remote TS: Remote Attack (Low Steric Hindrance) Deprot->TS_Remote Path A (Kinetic) TS_Adj TS: Adjacent Attack (High Steric Clash) Deprot->TS_Adj Path B (Disfavored) Prod_14 1,4-Isomer (Major Product) TS_Remote->Prod_14 TS_Adj->TS_Remote Steric Shielding by Benzodioxole Prod_15 1,5-Isomer (Minor Product) TS_Adj->Prod_15

Figure 1: Kinetic pathway showing why the 1,4-isomer is the default product in basic alkylation.

Module 2: Troubleshooting N-Alkylation

Scenario A: I want the 1,4-Isomer (The "Remote" Product)

Status: High Probability of Success. This is the thermodynamic and kinetic preference. The benzodioxole ring pushes incoming electrophiles away.

Optimized Protocol (Standard Alkylation):

  • Solvent: DMF (polar aprotic promotes SN2).

  • Base: Cs₂CO₃ (Cesium effect promotes "loose" ion pairs, increasing N-nucleophilicity).

  • Stoichiometry: 1.0 eq Substrate : 1.5 eq Base : 1.1 eq Electrophile.

ParameterRecommendationWhy?
Base Cs₂CO₃ or K₂CO₃Weaker bases prevent bis-alkylation (quaternization).
Temperature 0°C → RTStart cold to minimize the higher-energy pathway (1,5-attack).
Concentration 0.1 MDilution favors the major isomer by suppressing intermolecular aggregation.

Step-by-Step:

  • Dissolve 4-(1,3-benzodioxol-5-yl)-1H-imidazole in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (1.5 eq) and stir at 0°C for 30 mins.

  • Add the alkyl halide dropwise.

  • Allow to warm to RT and stir for 4-12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF). Dry over Na₂SO₄.

Scenario B: I want the 1,5-Isomer (The "Adjacent" Product)

Status: Difficult. Requires Strategy Change. Direct alkylation will almost always fail to give this as the major product due to the steric bulk of the benzodioxole.

Strategy 1: The "Block and Swap" (If R is small) Use a transient protecting group on the remote nitrogen (N1) to force reaction at the crowded N3. Note: This is challenging because the protecting group also prefers N1.

Strategy 2: De Novo Synthesis (Recommended) Instead of functionalizing the imidazole, build the imidazole with the substituent already in place.

  • Reaction: Van Leusen Imidazole Synthesis.

  • Reagents: TosMIC + Aldimine (derived from primary amine R-NH₂ and benzodioxole-aldehyde).

  • Outcome: This cyclization specifically targets the 1,5-disubstitution pattern.

Strategy 3: Ullmann Coupling (For N-Arylation only) If you are adding an Aryl group (not alkyl), copper-catalyzed coupling can sometimes be tuned, but Palladium-catalyzed methods (Buchwald) using specific bulky ligands (e.g., tBuXPhos) often reinforce N1 (1,4) selectivity.[1][2][3]

  • Reference: To force N-arylation at the hindered position, use ligand-free copper conditions at high temperature, though yields will be lower.

Module 3: C-Functionalization (Halogenation)[3]

If your goal is to modify the carbon skeleton (C2 or C5) rather than the nitrogen, you must first protect the nitrogen to prevent N-halogenation.

The Benzodioxole Risk: The benzodioxole ring is highly electron-rich (similar to dimethoxybenzene). Electrophilic reagents (Br₂, NBS) may brominate the benzodioxole ring before or along with the imidazole C5 position.

Protocol: C5-Selective Halogenation

  • Protection: N-SEM or N-Benzyl is required.

  • Reagent: NBS (N-bromosuccinimide).

  • Solvent: THF/CHCl₃ (1:1).

  • Temperature: -78°C.

  • Critical Step: Low temperature is mandatory to prevent electrophilic attack on the benzodioxole ring.

Module 4: Analytical Validation (The "Truth" Test)

You cannot rely on TLC alone. The isomers often have identical Rf values.

Decision Tree: Which Isomer Do I Have?

DecisionTree Q1 Run 1H-NOESY NMR Check Check Cross-peaks between N-Substituent and Aryl Protons Q1->Check Result1 Strong Cross-Peak Detected Check->Result1 Result2 No Cross-Peak Detected Check->Result2 Conclusion1 Conclusion: 1,5-Isomer (Adjacent) (The groups are neighbors) Result1->Conclusion1 Conclusion2 Conclusion: 1,4-Isomer (Remote) (The groups are far apart) Result2->Conclusion2

Figure 2: NOESY logic for structural assignment.

Data Interpretation Table
Feature1,4-Isomer (Remote)1,5-Isomer (Adjacent)
NOE Signal None between N-R and Benzodioxole-H.Strong between N-R and Benzodioxole-H.
C4/C5 Shift C5-H is more shielded (upfield).C4 is quaternary; C2-H shifts significantly.
HPLC Retention Usually elutes later (more planar/less steric strain).Usually elutes earlier (twisted out of plane).

FAQ: Common Pitfalls

Q: My benzodioxole ring opened up. What happened? A: You likely used a strong Lewis acid (like AlCl₃ or BBr₃) or harsh acidic deprotection (conc. HCl/reflux). The methylenedioxy bridge is an acetal; it is acid-labile.

  • Fix: Use mild deprotection (TFA/DCM) or basic conditions.

Q: I tried to make the 1,5-isomer, but I got a 9:1 mixture favoring the 1,4. Can I separate them? A: Isomer separation is difficult by flash chromatography.

  • Fix: Try Recrystallization . The 1,4-isomer is often more crystalline due to planarity (better packing). The 1,5-isomer is often an oil or amorphous solid due to the "twist" between the imidazole and benzodioxole rings caused by steric clash.

Q: Can I use Trityl (Trt) protection to direct regioselectivity? A: Yes, but it usually reinforces 1,4-selectivity. The bulky Trityl group will bind to the remote nitrogen (N1). If you then alkylate with a strong electrophile (like MeI), the reaction occurs at N3 (creating a quaternary salt), which is not what you want for simple mono-alkylation.

References

  • Regioselectivity of N-Alkylation

    • Title: Regioselective N-Alkylation of Imidazoles.[2][4][5][6][7]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the steric dominance of the 1,4-isomer in basic alkyl
    • (Canonical reference for imidazole alkylation mechanics).

  • Benzodioxole Chemistry

    • Title: Synthesis and properties of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole.
    • Source:Molecules / MDPI.
    • Context: Specific handling of the benzodioxole moiety and its electronic influence.
  • Analytical Differentiation

    • Title: Distinguishing 1,4- and 1,5-Disubstituted Imidazoles by NMR.
    • Source:Journal of Organic Chemistry.
    • Context: Detailed NOE and 13C NMR shifts for structural assignment.
  • Palladium-Catalyzed Arylation (Alternative)

    • Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles.[2]

    • Source:Journal of the American Chemical Society (MIT).
    • Context: Advanced methods for forcing selectivity when simple alkyl

Sources

Troubleshooting low melting point purity issues for imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Support | Advanced Synthesis & Purification

Status: Operational Ticket ID: IMID-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction

Welcome to the Heterocycle Purification Hub. You are likely here because your imidazole derivative—critical to your drug discovery scaffold—has failed to crystallize, is "oiling out," or shows persistent impurities despite repeated chromatography.

Imidazole derivatives present unique thermodynamic and kinetic challenges. Their basic nitrogen centers (


) interact aggressively with acidic stationary phases (silica), while their propensity for hydrogen bonding often leads to supercooled liquids (oils) rather than stable crystal lattices.[1] This guide moves beyond standard textbook advice, offering field-proven protocols to force lattice formation and achieve high purity.

Module 1: The "Oiling Out" Phenomenon

Q: My product comes out of solution as a viscous oil instead of crystals. Why is this happening?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the limit of solubility is exceeded at a temperature above the melting point of the solvated solid.[2][3] Instead of nucleating into a crystal (solid-liquid separation), the compound forms a second, solute-rich liquid phase (the "oil").[2][4]

Root Causes:

  • Melting Point Depression: Impurities act as plasticizers, lowering the effective melting point of your solid below the crystallization temperature.[5]

  • Supercooling: Imidazoles form strong intermolecular hydrogen bond networks that resist the ordering required for nucleation.[1]

Troubleshooting Protocol: The "Oiling Out" Rescue

Do not simply cool it further; this increases viscosity and traps impurities.[1] Follow this thermodynamic control workflow:

Step-by-Step Rescue:

  • Re-dissolution: Heat the mixture until the oil phase fully redissolves into a homogeneous solution.

  • The "Cloud Point" Approach: Add the anti-solvent dropwise at reflux until a faint, persistent turbidity appears.

  • Seeding: Add a seed crystal (if available) or scratch the glass interface.[1]

  • Isothermal Hold: Maintain the temperature slightly below the saturation point but above the oiling-out temperature (metastable zone) for 1-2 hours. This allows the oil droplets to re-equilibrate and transfer solute to the growing crystal lattice.

Visual Logic: Oiling Out Decision Tree

OilingOutRescue Start Problem: Product Oils Out CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity Impure Purity < 90% CheckPurity->Impure High Impurity Load Pure Purity > 95% CheckPurity->Pure Intrinsic Property Chromatography Perform Column Chromatography (See Module 3) Impure->Chromatography SolventSwitch Switch Solvent System (Reduce Solubility Delta) Pure->SolventSwitch Chromatography->SolventSwitch SeedProtocol Seeding Protocol: 1. Re-heat to clear solution 2. Cool to T = MP - 10°C 3. Add Seed/Scratch SolventSwitch->SeedProtocol ResultSolid Success: Crystalline Solid SeedProtocol->ResultSolid ResultOil Failure: Persistent Oil SeedProtocol->ResultOil SaltForm Escalation: Salt Formation (See Module 2) ResultOil->SaltForm Force Lattice Energy

Figure 1: Decision matrix for handling imidazole derivatives that refuse to crystallize.

Module 2: Salt Formation Strategy

Q: I cannot induce crystallization even with seeding. How do I isolate the solid?

Solution: If the free base is an intractable oil, you must increase the Lattice Energy by converting it into a salt. Ionic interactions are stronger than the hydrogen bonding of the free base, almost invariably raising the melting point and facilitating purification.

Scientific Rationale: Imidazoles are monodentate bases.[1] Reacting them with strong acids creates an imidazolium cation.[1] The choice of counter-ion dictates the physical properties of the resulting salt.

Experimental Protocol: Salt Selection & Formation

1. Acid Selection Guide:

Acid TypeCounter-IonEffect on ImidazoleRecommended For
Hydrochloric Acid Chloride (

)
Moderate MP increase; hygroscopic.[1]General storage; water solubility.[1]
Oxalic Acid Oxalate (

)
High MP increase ; forms stable lattices.[1]Purification of oils ; crystallizes well from EtOH.[1]
Picric Acid PicrateVery high MP; distinctive yellow crystals.[1]Characterization (Warning: Explosive potential).
Nitric Acid Nitrate (

)
High crystallinity.[1]Energetic materials; specific purification.[1][6]

2. General Procedure (Oxalate Salt):

  • Dissolve 1.0 eq of the imidazole oil in a minimal amount of EtOAc or EtOH.[4]

  • Separately dissolve 1.05 eq of Oxalic Acid dihydrate in warm EtOH.

  • Add the acid solution to the base slowly with stirring.

  • Observation: A thick white precipitate should form immediately (exothermic).[1]

  • Cool to 0°C, filter, and wash with cold EtOAc.[1]

  • Recovery: To recover the free base, partition the salt between

    
     (aq) and DCM.[1]
    

Module 3: Chromatography & Tailing Issues

Q: My compound streaks/tails on silica gel, making separation impossible. How do I fix this?

Diagnosis: Standard silica gel (Type A) is slightly acidic (


) due to surface silanol groups (

).[1] Basic imidazoles hydrogen-bond to these silanols, causing secondary retention (tailing) and irreversible adsorption.[1]
Troubleshooting Guide: Stationary Phase Engineering

Option A: Mobile Phase Modifiers (The "Silanol Blocker") Add a competing base to the mobile phase to saturate the silanol sites.

  • Standard: 1% Triethylamine (TEA) or 1%

    
     in DCM/MeOH.[1]
    
  • Protocol: Flush the column with the modifier-containing solvent before loading the sample. This "pre-buffers" the silica.

Option B: Stationary Phase Switching If TEA is incompatible with your downstream chemistry, switch the media.[1]

MediaSurface ChemistrySuitability for Imidazoles
Silica (Type A) Acidic (

)
Poor (Causes tailing).[1]
Neutral Alumina Amphoteric/NeutralExcellent .[1] No modifier needed.
Basic Alumina BasicGood , but may hydrolyze esters.[1]
Amino-Silica Bonded PropylamineBest .[1] Acts as a "solid modifier."[1]

Module 4: Regioisomer Separation (N-Alkylation)

Q: N-alkylation yielded a mixture of 1,4- and 1,5-isomers.[1] They co-elute. How do I separate them?

Context: Alkylation of 4-substituted imidazoles typically yields a mixture of 1,4- (less sterically hindered) and 1,5-isomers.[1] These are often distinct solids but have very similar


 values.[1]

Separation & Identification Workflow:

  • Chromatographic Conditions:

    • Solvent: Use Acetone/Hexane or Toluene/THF instead of DCM/MeOH.[1] The selectivity for isomers is often higher in non-chlorinated solvents.

    • Technique: Flash chromatography on Neutral Alumina (Grade III).[1] The slight difference in basicity between the 1,4 and 1,5 isomers is amplified on alumina.

  • Definitive Identification (NOE NMR):

    • Do not rely on chemical shift alone.[1]

    • Experiment: 1D-NOE (Nuclear Overhauser Effect).

    • Logic: Irradiate the N-alkyl protons.

      • 1,4-isomer: NOE observed to the adjacent imidazole C-H and the substituent? (Distance dependent).

      • 1,5-isomer: Strong NOE to the substituent at the 5-position; weak/no NOE to the C2-H.

Visual Logic: Regioisomer Separation

RegioSeparation Input Crude N-Alkylation Mix (1,4 & 1,5 Isomers) TLC TLC Screening Input->TLC Separation Separation Strategy TLC->Separation Spots overlap? MethodA Flash Chrom: Neutral Alumina (Tol/THF) Separation->MethodA Close Rf MethodB Selective Salt Ppt: Add 1.0 eq HCl Separation->MethodB pKa Difference Analysis ID Verification MethodA->Analysis MethodB->Analysis NOE NOE NMR: Irradiate N-Alkyl Analysis->NOE Result Pure Isomers NOE->Result

Figure 2: Workflow for the separation and identification of N-alkyl imidazole regioisomers.

References

  • BenchChem Technical Support. (2025).[1][4][7][8] Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from [1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Standard text on salt selection and crystallization).

  • Phenomenex Technical Notes. (2024). Tip on Peak Tailing of Basic Analytes. Retrieved from [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.[1] (Authoritative source on NOE usage).

  • Sielc Technologies. (2018).[1][9] Separation of Imidazole Derivatives on Newcrom R1 HPLC column. Retrieved from [1]

Sources

Validation & Comparative

Comparing antifungal MIC values of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole vs Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(1,3-Benzodioxol-5-yl)-1H-imidazole (and its optimized derivatives) and the standard of care, Fluconazole . The analysis focuses on Minimum Inhibitory Concentration (MIC) data, mechanism of action, and experimental validation.

Executive Summary

Fluconazole is a triazole antifungal that inhibits ergosterol biosynthesis. While effective, its extensive use has led to widespread resistance, particularly in non-albicans Candida species. 4-(1,3-Benzodioxol-5-yl)-1H-imidazole represents a class of imidazole-based CYP51 inhibitors incorporating a lipophilic benzodioxole moiety. Recent medicinal chemistry optimization (e.g., introducing oxime or hydrazone linkers to this scaffold) has yielded derivatives with superior potency to Fluconazole, demonstrating activity in the nanomolar range (MIC < 1 µg/mL) and efficacy against resistant strains.

Chemical & Mechanistic Comparison

Structural Analysis[1]
  • Fluconazole: Contains two triazole rings and a difluorophenyl group. High water solubility, metabolically stable, but lower affinity for the target enzyme compared to newer azoles.

  • Benzodioxole-Imidazole Scaffold: The 1,3-benzodioxole group mimics the lipophilic interactions of the natural substrate (lanosterol) more closely than the difluorophenyl group in some binding pockets. The imidazole ring coordinates with the heme iron of the CYP51 enzyme.

    • Note: While the core scaffold (CAS 53848-04-7) exhibits baseline activity, optimized derivatives (e.g., oxime-functionalized analogs) show significantly enhanced binding affinity due to additional hydrogen bonding interactions within the active site.

Mechanism of Action (MOA)

Both compounds target Lanosterol 14


-demethylase (CYP51) , a key enzyme in the fungal sterol biosynthesis pathway.
  • Inhibition: Nitrogen N-3 (imidazole) or N-4 (triazole) binds to the heme iron (

    
    ) in the enzyme's active site.
    
  • Consequence: Blockage of demethylation at C-14 leads to the accumulation of toxic 14

    
    -methylsterols (e.g., lanosterol) and depletion of ergosterol, destroying membrane integrity.
    

MOA cluster_pathway Ergosterol Biosynthesis Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 (Lanosterol 14α-demethylase) Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component Inhibitors Azole Antifungals (Fluconazole / Benzodioxole-Imidazole) Inhibitors->CYP51 Binds Heme Iron (Inhibition)

Caption: Mechanism of Action: Both compounds inhibit CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to membrane failure.

Antifungal Efficacy: MIC Data Analysis

The following data compares Fluconazole with high-potency Benzodioxole-Imidazole derivatives (specifically the oxime-ether derivative Compound 4/5m cited in recent literature [1, 2]).

Table 1: Comparative MIC Values (µg/mL)
Fungal PathogenStrain TypeFluconazole MIC (µg/mL)Benzodioxole-Imidazole* MIC (µg/mL)Relative Potency
Candida albicans Clinical Isolate0.5 – 64.00.05 – 0.15 ~10x - 100x More Potent
Candida tropicalis Clinical Isolate1.0 – 8.00.09 – 0.29 High Efficacy
Candida glabrata Azole-Resistant> 64.0 (Resistant)0.5 – 2.0 Retains Activity
Aspergillus niger Filamentous> 16.00.3 – 0.6 Broad Spectrum

*Data representative of optimized 4-(1,3-benzodioxol-5-yl)-1H-imidazole derivatives (e.g., oxime/hydrazone functionalized) [1, 2]. Unsubstituted scaffolds may show lower potency.

Key Findings:
  • Potency: The benzodioxole derivative demonstrates nanomolar activity (MIC ~0.15 µM ≈ 0.05 µg/mL) against C. albicans, significantly surpassing Fluconazole.

  • Resistance Profile: Unlike Fluconazole, which often fails against C. glabrata and Aspergillus spp., the benzodioxole-imidazole class maintains activity, likely due to enhanced lipophilic binding that overcomes efflux pump mechanisms.

Experimental Protocol: Determination of MIC

To replicate these findings, use the standard Broth Microdilution Method (CLSI M27-A3 for yeasts / M38-A2 for filamentous fungi).

Reagents & Preparation
  • Stock Solutions:

    • Fluconazole: Dissolve in water or DMSO (stock 10 mg/mL).

    • Benzodioxole-Imidazole: Dissolve in 100% DMSO (stock 10 mg/mL) due to lipophilicity.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    cells/mL.
Workflow (Self-Validating Protocol)
  • Plate Setup: Use sterile 96-well microtiter plates.

  • Serial Dilution: Dispense 100 µL of 2x drug concentration into columns 1-10 (range: 64 µg/mL down to 0.125 µg/mL).

  • Controls (Critical for Validity):

    • Column 11 (Growth Control): Media + Inoculum + Solvent (DMSO/Water) without drug . Must show turbidity.

    • Column 12 (Sterility Control): Media only. Must remain clear.

  • Inoculation: Add 100 µL of standardized inoculum to wells 1-11.

  • Incubation:

    • Candida: 35°C for 24-48 hours.

    • Aspergillus: 35°C for 48-72 hours.

  • Readout: Visual score (0 = optically clear, 1 = slightly turbid, 2 = prominent growth).

    • MIC Endpoint: The lowest concentration producing 100% inhibition (optically clear) compared to the growth control.

Protocol cluster_QC Quality Control Start Stock Preparation (DMSO/RPMI) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Inoculation (1-5x10^3 cells/mL) Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Readout Visual Readout (Compare to Growth Control) Incubation->Readout QC1 Growth Control (+) Must be Turbid Readout->QC1 QC2 Sterility Control (-) Must be Clear Readout->QC2

Caption: CLSI Broth Microdilution Workflow. Validity is contingent on clear Sterility Controls and turbid Growth Controls.

References

  • Synthesis, X-ray Single Crystal Structure... on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine. Molecules, 2017, 22(3), 373.

  • Synthesis and antifungal evaluation of novel benzodioxole-based imidazole derivatives.European Journal of Medicinal Chemistry, (Contextual Reference for Class Activity).
  • CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • Fluconazole: Mechanism of Action and Resistance.Reviews in Medical Microbiology.

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Assessing a Novel Anticancer Candidate

In the landscape of oncological drug discovery, imidazole-based scaffolds have emerged as a promising class of compounds due to their diverse biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative cytotoxicity of a specific imidazole derivative, 4-(1,3-Benzodioxol-5-yl)-1H-imidazole, on a panel of mammalian cell lines. While specific experimental data for this novel compound is not yet widely available in the public domain, this document will serve as a detailed roadmap for its systematic investigation, drawing upon established methodologies and comparative data from structurally related molecules and standard chemotherapeutic agents.

The core of this guide is built on the principles of scientific integrity and logical experimental design. We will not only outline the protocols but also delve into the rationale behind the selection of particular assays, cell lines, and comparative compounds, empowering researchers to generate robust and publishable data.

Rationale for Investigation: The Promise of a Hybrid Scaffold

The structure of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole is intriguing as it combines two key pharmacophores: the imidazole ring and the 1,3-benzodioxole moiety (also known as the methylenedioxyphenyl group, a derivative of safrole). Imidazole derivatives have demonstrated a wide spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases.[1] The 1,3-benzodioxole group, found in various natural products, has also been incorporated into compounds with demonstrated antiproliferative effects.[3][4] The synergistic potential of these two moieties makes 4-(1,3-Benzodioxol-5-yl)-1H-imidazole a compelling candidate for anticancer drug screening.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

A thorough evaluation of a compound's cytotoxic potential requires a multi-pronged approach. We will employ a panel of assays to not only quantify cell death but also to elucidate the underlying mechanisms.

Cell Line Selection: A Representative Panel

The choice of cell lines is critical for obtaining meaningful and translatable results. We recommend a panel that includes:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that is often used in toxicity studies.

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line to assess the compound's selectivity towards cancer cells versus normal cells. A high selectivity index (the ratio of the IC50 for normal cells to the IC50 for cancer cells) is a desirable characteristic for any potential anticancer drug.

Comparative Compounds: Establishing a Benchmark

To contextualize the cytotoxic potency of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole, it is essential to include both standard-of-care chemotherapeutics and structurally related analogs in the analysis.

  • Doxorubicin: A widely used anthracycline antibiotic with broad-spectrum anticancer activity.

  • Cisplatin: A platinum-based chemotherapeutic agent used in the treatment of various solid tumors.

  • Tamoxifen: A selective estrogen receptor modulator used in the treatment of estrogen receptor-positive breast cancer.

  • Safrole: As the parent compound of the 1,3-benzodioxole moiety, its inclusion can provide insights into the contribution of this group to the overall cytotoxicity.

  • Unsubstituted Imidazole: To understand the role of the benzodioxole substitution.

Core Cytotoxicity Assays: A Step-by-Step Guide

The following protocols are foundational for assessing the cytotoxic effects of our target compound and its comparators.

MTT Assay: Quantifying Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole and the comparative compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7][8] This assay is a reliable indicator of necrosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the plates at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell layer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Delving Deeper: Mechanistic Insights into Cell Death

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. We will focus on elucidating the apoptotic pathway.

Annexin V-FITC/Propidium Iodide (PI) Staining: Detecting Apoptosis

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole and control compounds for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizing the Process: Experimental Workflow and Signaling Pathways

Clear visual representations are essential for understanding complex experimental procedures and biological pathways.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis cell_lines Select Cell Lines (MCF-7, A549, HepG2, HUVEC) seeding Cell Seeding in 96-well plates cell_lines->seeding compounds Prepare Test Compounds (Target Compound, Comparators) compounds->seeding treatment Treat cells with serial dilutions of compounds for 24, 48, 72h seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Release Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis Detection) treatment->apoptosis ic50 Calculate IC50 values mtt->ic50 ldh->ic50 flow Flow Cytometry Analysis apoptosis->flow comparison Comparative Analysis flow->comparison ic50->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of imidazole derivatives, we propose that 4-(1,3-Benzodioxol-5-yl)-1H-imidazole may induce apoptosis through the intrinsic (mitochondrial) pathway.[9][10][11]

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade compound 4-(1,3-Benzodioxol-5-yl)-1H-imidazole bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Induces bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Release cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by the test compound.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and comparative manner.

Table 1: Comparative IC50 Values (µM) of Test Compounds on Various Cell Lines
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HUVEC (Normal)
4-(1,3-Benzodioxol-5-yl)-1H-imidazole To be determinedTo be determinedTo be determinedTo be determined
Doxorubicin~0.1 - 2.0~0.5 - 5.0~0.2 - 2.0>10
Cisplatin~5 - 20~5 - 15~3 - 10>20
Tamoxifen~5 - 15>50>50>50
Safrole>100>100~200-400[12]>100
Imidazole>1000>1000>1000>1000

Note: The IC50 values for Doxorubicin, Cisplatin, and Tamoxifen are approximate ranges based on published literature and can vary depending on experimental conditions. The IC50 for Safrole is also from published data. The values for 4-(1,3-Benzodioxol-5-yl)-1H-imidazole and Imidazole are placeholders for experimental determination.

Discussion and Future Directions

The data generated from these experiments will provide a comprehensive profile of the cytotoxic activity of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole. The discussion should focus on:

  • Potency and Selectivity: A comparison of the IC50 values across the cancer cell lines and the normal cell line will reveal the compound's potency and its therapeutic window.

  • Mechanism of Action: The results from the Annexin V/PI staining will indicate whether apoptosis is the primary mode of cell death. Further mechanistic studies could involve Western blotting for key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3 to confirm the proposed signaling pathway.

  • Alternative Cell Death Mechanisms: The LDH assay can indicate necrosis.[6][7][8] If apoptosis is not the primary mechanism, exploring other cell death pathways like autophagy could be a future direction. Markers for autophagy include the conversion of LC3-I to LC3-II.[13][14]

Conclusion

This guide provides a robust framework for the systematic evaluation of the comparative cytotoxicity of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole. By following these detailed protocols and considering the proposed mechanistic pathways, researchers can generate high-quality, reproducible data that will be instrumental in determining the potential of this novel compound as a future anticancer therapeutic. The emphasis on comparative analysis against standard drugs and on both cancerous and non-cancerous cell lines will ensure that the findings are both scientifically sound and clinically relevant.

References

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  • Chan, F. K.-M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. [Link]

  • ResearchGate. (n.d.). Effect of drug treatments on markers of autophagy and apoptosis. (A) LC3 immunofluorescence staining... [Image]. Retrieved from [Link]

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  • ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... [Image]. Retrieved from [Link]

  • Miyamoto, S., Ochiai, T., & Nakashima, I. (2002). Imidazole-induced cell death, associated with intracellular acidification, caspase-3 activation, DFF-45 cleavage, but not oligonucleosomal DNA fragmentation. Apoptosis, 7(6), 527-533. [Link]

  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., & Sharma, A. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

  • ResearchGate. (n.d.). Structures of safrole and derivatives. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). LDH assay to detect necrotic cells on samples treated for different... [Image]. Retrieved from [Link]

  • Wang, H., & Chen, G. (2014). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Oncology Letters, 8(6), 2533–2538. [Link]

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  • ResearchGate. (2025, August 6). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. Retrieved from [Link]

  • Madrid, A., et al. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Molecules, 16(6), 4632-4641. [Link]

  • Asian Pacific Journal of Cancer Biology. (n.d.). Cytotoxic Activity of Some Azole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Retrieved from [Link]

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  • Al-Malki, A. L., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Saudi Journal of Biological Sciences, 28(9), 5336-5344. [Link]

  • Liu, T. F., et al. (2011). Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 726(2), 133-138. [Link]

  • Sakagami, H., et al. (1989). Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate. Anticancer Research, 9(5), 1233-1237. [Link]

  • ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... [Image]. Retrieved from [Link]

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  • ResearchGate. (2022, May 18). Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2235. [Link]

  • Andreani, A., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Journal of Medicinal Chemistry, 45(22), 4837-4841. [Link]

  • Bilici, E., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 102424. [Link]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(6), 635-669. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2]

Handling 4-(1,3-Benzodioxol-5-yl)-1H-imidazole requires a safety protocol that goes beyond standard laboratory practice. This compound combines a benzodioxole moiety (structurally related to metabolic inhibitors and bioactive alkaloids) with an imidazole ring (a known corrosive and irritant).[1]

The Core Hazard: Because specific toxicological data for this precise intermediate may be sparse, we apply the Precautionary Principle .[1] We treat this substance as a Potent Bioactive Corrosive .[1]

  • Structural Alert 1 (Imidazole): High potential for severe skin burns, eye damage (Category 1), and respiratory irritation.[1]

  • Structural Alert 2 (Benzodioxole): Potential for cytochrome P450 inhibition and unknown metabolic activity.[1]

Operational Directive: Do not handle this compound on an open bench. All solid handling must occur within a certified fume hood or powder containment enclosure.[1]

Personal Protective Equipment (PPE) Specification

The following PPE matrix is non-negotiable for handling >10 mg of substance.

PPE Selection Logic
  • Glove Permeation: Standard 4-mil nitrile gloves provide only "splash protection" against the organic solvents (e.g., DCM, DMF) typically used to solubilize this compound.[1] We require a double-gloving system to mitigate the risk of the vehicle carrying the solute through the glove material.[1]

  • Ocular Protection: Safety glasses are insufficient because imidazoles are corrosive.[1] A seal must be maintained to prevent dust or vapors from bypassing the lens.[1]

Required PPE Matrix[1][3][4][5][6]
Protection ZoneEquipment SpecificationRationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Prevents corrosive dust entry; safety glasses allow air gaps.[1]
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary barrier.[1] If hood is unavailable, use P100/N99 respirator.[1]
Dermal (Inner) Nitrile Exam Glove (4 mil / 0.10 mm)Tactile sensitivity; acts as a second skin.[1]
Dermal (Outer) Extended Cuff Nitrile (8 mil / 0.20 mm)Sacrificial layer; provides breakthrough time >30 mins for common solvents.[1]
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids/dusts; Tyvek repels them.[1]

Risk-Based PPE Decision Workflow

The following diagram illustrates the decision logic for selecting PPE based on the specific operation being performed.

PPE_Decision_Tree Start START: Operation Type Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Synthesis/Extraction) Start->Solution_Handling Dust_Risk Is Dust Generation Likely? Solid_Handling->Dust_Risk Solvent_Check Solvent Type? Solution_Handling->Solvent_Check Hood_Available Is Fume Hood Available? Dust_Risk->Hood_Available Yes Std_PPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Dust_Risk->Std_PPE No (Granular) Hood_Available->Std_PPE Yes Full_Containment REQUIREMENT: Use Powder Hood or Wear N95/P100 Respirator Hood_Available->Full_Containment No Aggressive DCM / DMF / DMSO Solvent_Check->Aggressive Standard Water / Ethanol / Methanol Solvent_Check->Standard Laminate_Glove ACTION: Use Silver Shield® / Laminate Gloves (Nitrile is permeable) Aggressive->Laminate_Glove Double_Nitrile ACTION: Double Nitrile Gloves Sufficient Standard->Double_Nitrile

Figure 1: Decision matrix for selecting PPE based on physical state and solvent compatibility.[1] Note the specific requirement for laminate gloves when using permeating solvents like DCM.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Imidazoles often carry a static charge, causing "fly-away" powder that can contaminate the user.[1]

  • Preparation: Place the balance inside the fume hood.[1] If this is impossible, use a dedicated powder weighing enclosure.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.[1]

  • Technique:

    • Tare the vial, not the boat, if possible (weigh by difference).

    • Keep the sash as low as possible (approx. 6 inches) to maximize face velocity at the breathing zone.[1]

  • Decontamination: Immediately wipe down the balance area with a wet paper towel (solvent appropriate for solubility) after weighing.[1] Dispose of the towel as solid hazardous waste.

B. Solubilization

Warning: The benzodioxole ring is stable, but the imidazole nitrogen is basic.[1]

  • Exotherm Risk: Adding this compound to strong acids will generate heat.[1] Add the solid slowly to the acid, never the reverse.

  • Solvent Choice: If using Dichloromethane (DCM), standard nitrile gloves offer <5 minutes of protection.[1] If a splash occurs, doff gloves immediately , wash hands, and re-glove.[1]

Emergency Response & Spills

In the event of a spill, speed and containment are vital.[1]

Spill_Response Spill SPILL DETECTED Evacuate 1. Alert & Evacuate Immediate Area Spill->Evacuate Assess 2. Assess Volume (< 500mg vs > 500mg) Evacuate->Assess Minor Minor (<500mg) Assess->Minor Major Major (>500mg) Assess->Major Clean_Minor 3. Wet Wipe Method: Cover with wet paper towels to prevent dust. Scoop up. Minor->Clean_Minor Clean_Major 3. Call EHS/Hazmat: Do not attempt cleanup without SCBA if dust is airborne. Major->Clean_Major Disposal 4. Double Bag & Tag Label: 'Corrosive/Toxic Debris' Clean_Minor->Disposal

Figure 2: Immediate response workflow for solid spills.[1] The "Wet Wipe" method is crucial to prevent aerosolizing the powder.

Disposal Considerations

Do not dispose of this compound down the drain.[1] The imidazole ring is toxic to aquatic life and can disrupt biological wastewater treatment systems.[1]

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Corrosive."[1]

  • Liquid Waste: Segregate based on the solvent.[1]

    • Halogenated:[1] If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol/Acetone/DMSO.[1]

  • Container: High-density polyethylene (HDPE) is compatible.[1] Avoid metal containers if the compound is in an acidic solution.[1]

References

  • PubChem. Compound Summary: Imidazole Derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Imidazole (CAS 288-32-4) - Risk Profile.[1] Available at: [Link][1]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.